5-bromo-2-methoxy-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide
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Overview
Description
This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-2-METHOXY-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The process may include:
Bromination: Introduction of the bromine atom to the benzene ring.
Methoxylation: Addition of the methoxy group.
Sulfonamide Formation: Introduction of the sulfonamide group.
Coupling Reaction: Attachment of the phenylpyridazinyl group through a coupling reaction.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would include:
Raw Material Preparation: Ensuring the purity and availability of starting materials.
Reaction Optimization: Scaling up the reaction conditions to industrial levels.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing rigorous testing to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-2-METHOXY-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as sodium methoxide or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzene ring.
Scientific Research Applications
5-BROMO-2-METHOXY-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-BROMO-2-METHOXY-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:
Bind to Active Sites: Inhibit the activity of enzymes by binding to their active sites.
Modulate Pathways: Affect cellular pathways by interacting with receptors or signaling molecules.
Induce Cellular Responses: Trigger specific cellular responses, such as apoptosis or cell cycle arrest, depending on the context and concentration.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxyaniline: A simpler compound with similar functional groups but lacking the phenylpyridazinyl group.
2-Bromo-4-methoxyaniline: Another related compound with a different substitution pattern on the benzene ring.
5-Bromo-2-methoxypyridine: A compound with a pyridine ring instead of a benzene ring.
Uniqueness
5-BROMO-2-METHOXY-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE is unique due to the presence of the phenylpyridazinyl group, which enhances its chemical properties and potential applications. This structural feature distinguishes it from simpler analogs and contributes to its specific biological and chemical activities.
Properties
Molecular Formula |
C19H18BrN3O4S |
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Molecular Weight |
464.3 g/mol |
IUPAC Name |
5-bromo-2-methoxy-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzenesulfonamide |
InChI |
InChI=1S/C19H18BrN3O4S/c1-26-17-9-7-15(20)13-18(17)28(24,25)21-11-12-27-19-10-8-16(22-23-19)14-5-3-2-4-6-14/h2-10,13,21H,11-12H2,1H3 |
InChI Key |
VFLQBPMMUHLUIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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